trans-Dichlorobis(triethylphosphine)palladium(II)
Overview
Description
trans-Dichlorobis(triethylphosphine)palladium(II): is a coordination compound with the chemical formula PdCl₂[(C₂H₅)₃P]₂ . It consists of a palladium (II) ion coordinated to two triethylphosphine ligands and two chloride ions. This compound is known for its use as a catalyst in various organic reactions.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting palladium chloride (PdCl₂) with triethylphosphine (P(C₂H₅)₃) in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is optimized for large-scale production, ensuring purity and yield.
Types of Reactions:
Oxidation Reactions: The compound can facilitate the oxidation of various organic substrates.
Reduction Reactions: It can also be used in reduction reactions, often involving the transfer of electrons.
Substitution Reactions: The compound is known to participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles can be used to replace the chloride ligands.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids are common products.
Reduction: Alkanes and alkenes are typically formed.
Substitution: The products depend on the nucleophile used, but often include phosphine-substituted palladium complexes.
Scientific Research Applications
Chemistry: The compound is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. Biology: It has applications in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules. Medicine: The compound is explored for its potential use in drug synthesis and delivery systems. Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate to various substrates and facilitate the transfer of electrons or groups. The palladium center acts as a Lewis acid, binding to electron-rich species, while the triethylphosphine ligands stabilize the complex.
Molecular Targets and Pathways Involved:
Substrate Coordination: The palladium center coordinates to substrates, facilitating their transformation.
Electron Transfer: The compound can mediate electron transfer processes, essential in redox reactions.
Ligand Exchange: The triethylphosphine ligands can be substituted by other ligands, allowing for diverse reactivity.
Comparison with Similar Compounds
trans-Dichlorobis(triphenylphosphine)palladium(II)
cis-Dichlorobis(triethylphosphine)palladium(II)
Dichlorobis(triphenylphosphine)nickel(II)
Uniqueness:
trans-Dichlorobis(triethylphosphine)palladium(II): is unique in its use of triethylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine ligands.
Properties
IUPAC Name |
palladium(2+);triethylphosphane;dichloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNIEUXPCUIEL-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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